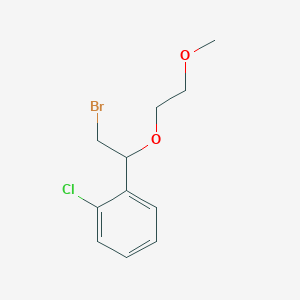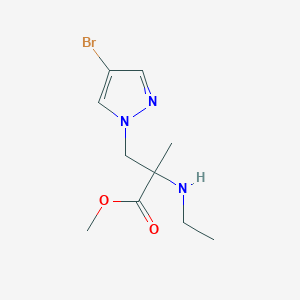
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or dichloromethane.
Esterification: The brominated pyrazole is then reacted with methyl 2-(ethylamino)-2-methylpropanoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyrazoles.
Oxidation and Reduction: Oxidation can yield pyrazole N-oxides, while reduction can lead to the formation of pyrazoline derivatives.
Hydrolysis: Hydrolysis of the ester group yields the corresponding carboxylic acid.
科学研究应用
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrazole-containing scaffolds.
Organic Synthesis:
Material Science: It can be used in the development of new materials with specific electronic or optical properties due to the presence of the brominated pyrazole ring.
作用机制
The mechanism of action of Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the pyrazole ring can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate
- Methyl 3-(4-fluoro-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate
- Methyl 3-(4-iodo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate
Uniqueness
Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s electronic properties and its behavior in chemical reactions.
属性
分子式 |
C10H16BrN3O2 |
|---|---|
分子量 |
290.16 g/mol |
IUPAC 名称 |
methyl 3-(4-bromopyrazol-1-yl)-2-(ethylamino)-2-methylpropanoate |
InChI |
InChI=1S/C10H16BrN3O2/c1-4-12-10(2,9(15)16-3)7-14-6-8(11)5-13-14/h5-6,12H,4,7H2,1-3H3 |
InChI 键 |
LYVQFYBOCXXBHK-UHFFFAOYSA-N |
规范 SMILES |
CCNC(C)(CN1C=C(C=N1)Br)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



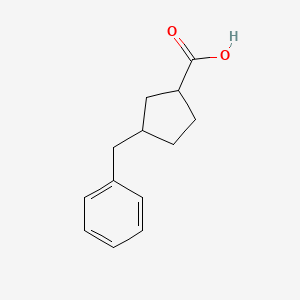
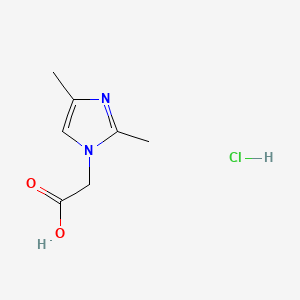
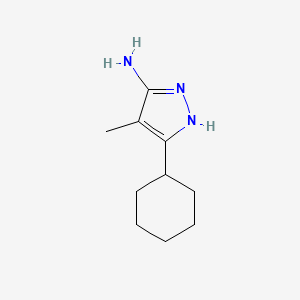
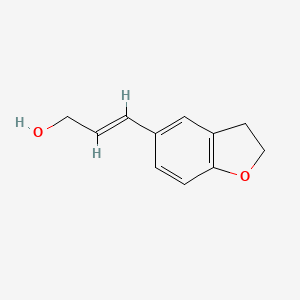
![Ethyl 2-(3h-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B13623423.png)
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13623424.png)
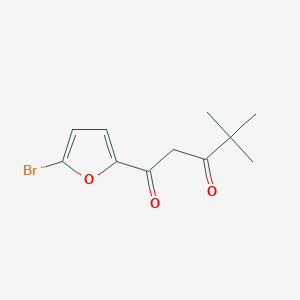
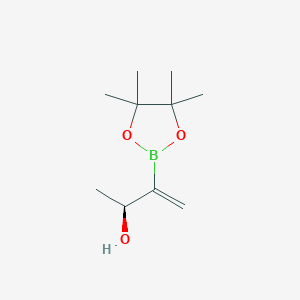
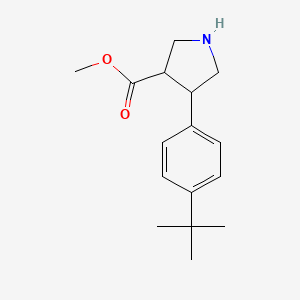
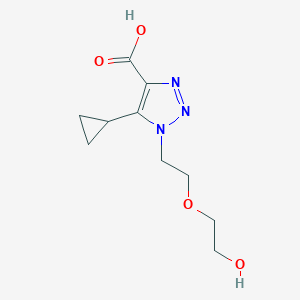

![2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid](/img/structure/B13623480.png)
